molecular formula C8H19AsO2 B14483944 Arsine, ethylidipropoxy- CAS No. 64048-92-6

Arsine, ethylidipropoxy-

Cat. No.: B14483944
CAS No.: 64048-92-6
M. Wt: 222.16 g/mol
InChI Key: LEUFNVRIHGETKM-UHFFFAOYSA-N
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Description

Arsine, ethylidipropoxy- is an organoarsenic compound that belongs to the class of arsines. These compounds are characterized by the presence of an arsenic atom bonded to hydrogen and organic groups. Arsine, ethylidipropoxy- is a highly toxic and flammable gas, which finds applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, ethylidipropoxy- typically involves the reaction of ethylidipropoxy-arsenic compounds with reducing agents. One common method is the reduction of ethylidipropoxy-arsenic trichloride with sodium borohydride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of the toxic intermediates.

Industrial Production Methods

Industrial production of arsine, ethylidipropoxy- involves the use of high-purity arsenic and organic precursors. The process includes the purification of raw materials, followed by the controlled reaction in specialized reactors. The final product is then purified and stored under strict safety protocols to prevent accidental release and exposure.

Chemical Reactions Analysis

Types of Reactions

Arsine, ethylidipropoxy- undergoes various chemical reactions, including:

    Oxidation: When exposed to air, it can oxidize to form arsenic oxides.

    Reduction: It can be reduced to elemental arsenic under specific conditions.

    Substitution: It can participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

    Oxidation: Oxygen or air, often at elevated temperatures.

    Reduction: Sodium borohydride or other reducing agents, typically in an inert atmosphere.

    Substitution: Organic halides or other electrophiles, under controlled conditions.

Major Products

    Oxidation: Arsenic trioxide or arsenic pentoxide.

    Reduction: Elemental arsenic.

    Substitution: Various organoarsenic compounds depending on the substituents used.

Scientific Research Applications

Arsine, ethylidipropoxy- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studied for its toxicological effects and interactions with biological systems.

    Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.

    Industry: Utilized in the semiconductor industry for doping processes and in the production of specialized materials.

Mechanism of Action

The mechanism of action of arsine, ethylidipropoxy- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets red blood cells, causing hemolysis and subsequent release of hemoglobin. The compound also interferes with cellular respiration and enzyme functions, leading to systemic toxicity.

Comparison with Similar Compounds

Similar Compounds

    Arsine (AsH3): A simpler arsine compound with similar toxic properties.

    Phosphine (PH3): Another pnictogen hydride with comparable reactivity and toxicity.

    Stibine (SbH3): A related compound with similar chemical behavior but involving antimony instead of arsenic.

Uniqueness

Arsine, ethylidipropoxy- is unique due to its specific organic substituents, which impart distinct chemical properties and reactivity compared to simpler arsines. Its applications in specialized industrial processes and research make it a valuable compound despite its toxicity.

Properties

CAS No.

64048-92-6

Molecular Formula

C8H19AsO2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl(dipropoxy)arsane

InChI

InChI=1S/C8H19AsO2/c1-4-7-10-9(6-3)11-8-5-2/h4-8H2,1-3H3

InChI Key

LEUFNVRIHGETKM-UHFFFAOYSA-N

Canonical SMILES

CCCO[As](CC)OCCC

Origin of Product

United States

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